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Compound of Interest

Compound Name: ASP-4000

Cat. No.: B1665299 Get Quote

A thorough search for the kinetic profile and experimental data for a compound designated as

"ASP-4000" did not yield any publicly available information. This suggests that "ASP-4000"

may be an internal development code, a hypothetical compound, or a product not yet disclosed

in scientific literature. Consequently, a direct comparison with vildagliptin is not possible at this

time.

This guide will therefore provide a comprehensive overview of the well-documented kinetic

profile of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the

management of type 2 diabetes mellitus. The information is presented to serve as a valuable

resource for researchers, scientists, and drug development professionals.

Vildagliptin: A Detailed Kinetic Profile
Vildagliptin is an oral antihyperglycemic agent that improves glycemic control by enhancing the

incretin system.[1][2] It achieves this by inhibiting the DPP-4 enzyme, which is responsible for

the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-

dependent insulinotropic polypeptide (GIP).[1][2] By preventing their breakdown, vildagliptin

increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin

secretion from pancreatic β-cells and suppression of glucagon release from α-cells.[1][3][4]

Quantitative Pharmacokinetic Data
The pharmacokinetic properties of vildagliptin have been extensively studied in healthy

volunteers and patients with type 2 diabetes. The key parameters are summarized in the table
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below.

Pharmacokinetic
Parameter

Value Reference

Absorption

Bioavailability (oral) 85% [5][6]

Time to Peak Plasma

Concentration (Tmax)
1.5 - 2 hours [6][7]

Effect of Food

Food slightly delays Tmax to

2.5 hours and decreases

Cmax by 19%, but does not

alter overall exposure (AUC).

Can be taken with or without

food.

[5][8]

Distribution

Plasma Protein Binding 9.3% (minimal) [5][6]

Volume of Distribution (Vd) 71 L [5][6]

Metabolism

Primary Pathway

Hydrolysis of the cyano group

to its inactive carboxylic acid

metabolite (LAY151). Minimal

metabolism via CYP450

enzymes.

[9]

Elimination

Elimination Half-life (t1/2) 1.32 - 2.43 hours [10][11]

Total Body Clearance 41 L/h (intravenous) [5][6]

Renal Clearance 13 L/h [5][6]

Excretion Primarily via the kidneys. [6]
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Experimental Protocols
The pharmacokinetic parameters of vildagliptin are typically determined through clinical trials

involving healthy subjects and patients with type 2 diabetes. A representative experimental

design is outlined below.

Study Design: A randomized, double-blind, placebo-controlled, crossover study is a common

approach.[10][11]

Participants: A cohort of healthy adult volunteers or patients with stable type 2 diabetes

mellitus.

Drug Administration:

Participants receive a single oral dose of vildagliptin (e.g., 50 mg or 100 mg) or placebo.[10]

For multiple-dose studies, participants receive the drug for a specified period (e.g., 28 days).

[10][11]

Sample Collection:

Serial blood samples are collected at predefined time points before and after drug

administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

Plasma is separated from the blood samples by centrifugation and stored frozen until

analysis.

Analytical Method:

Plasma concentrations of vildagliptin and its main metabolite are quantified using a validated

high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and

clearance are calculated from the plasma concentration-time data using non-compartmental

analysis.
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Pharmacodynamic Assessment:

DPP-4 enzyme activity in plasma is measured at various time points to assess the extent

and duration of enzyme inhibition.

Plasma levels of active GLP-1 and GIP are measured following a standardized meal or oral

glucose tolerance test (OGTT) to evaluate the pharmacodynamic effect.[5][10]

Signaling Pathway of Vildagliptin
The mechanism of action of vildagliptin involves the potentiation of the incretin signaling

pathway. The following diagram illustrates this process.
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Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1/GIP levels and improving glycemic

control.

This guide provides a detailed overview of the kinetic profile of vildagliptin based on currently

available scientific literature. Should data for "ASP-4000" become publicly accessible, a direct

comparison can be conducted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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